molecular formula C17H16FN3O2 B5638407 1-(3-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine

1-(3-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5638407
M. Wt: 313.33 g/mol
InChI Key: NYVYVUQEMVULGU-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine is a chemical compound with potential relevance in pharmaceutical chemistry due to its structural features. It includes a piperazine backbone attached to fluorobenzoyl and pyridinylcarbonyl groups, which could influence its chemical behavior and interaction with biological targets.

Synthesis Analysis

Synthesis of related compounds generally involves multi-step chemical reactions including reductive amination, amide hydrolysis, and N-alkylation. The structural intermediates and final compounds are typically confirmed using NMR, FNMR, and ESI-MS techniques, ensuring the correct formation of the target compound (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed through X-ray crystallography, showing specific crystal systems and space groups. For instance, compounds related to 1-(3-fluorobenzoyl)-4-(3-pyridinylcarbonyl)piperazine have been crystallized in the monoclinic system, demonstrating detailed unit cell parameters and confirming the three-dimensional molecular conformation through intermolecular interactions (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

These compounds may participate in various chemical reactions, including condensation reactions, which are crucial for their synthesis. The reactants typically include carbamimide and specific acids, under basic conditions. The products are characterized by techniques such as LCMS, NMR, and IR, which confirm their structural integrity and purity (C. Sanjeevarayappa et al., 2015).

Physical Properties Analysis

Physical properties such as crystalline structure, molecular conformation, and intermolecular interactions can be deduced from X-ray diffraction studies. The molecular layout typically shows how molecules are linked through weak interactions, influencing their physical state and stability (Ninganayaka Mahesha et al., 2019).

properties

IUPAC Name

(3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-15-5-1-3-13(11-15)16(22)20-7-9-21(10-8-20)17(23)14-4-2-6-19-12-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVYVUQEMVULGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5836892

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